molecular formula C13H12FNO B13209580 1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13209580
M. Wt: 217.24 g/mol
InChI Key: DSTWPDUYVRWZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the first position, a fluorophenyl group at the third position, and a formyl group at the second position of the pyrrole ring. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the corresponding ethyl 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylate. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the second position, yielding the desired aldehyde .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and sensors due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The compound’s effects are mediated through various molecular pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1-Ethyl-3-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-Ethyl-3-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.

    1-Ethyl-3-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde: The nitro group introduces additional reactivity, making it suitable for different applications.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-ethyl-3-(4-fluorophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12FNO/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(14)6-4-10/h3-9H,2H2,1H3

InChI Key

DSTWPDUYVRWZMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.